molecular formula C8H9IO B087620 4-Iodo-2,6-dimethylphenol CAS No. 10570-67-9

4-Iodo-2,6-dimethylphenol

Cat. No. B087620
CAS RN: 10570-67-9
M. Wt: 248.06 g/mol
InChI Key: HUUNIMCCAGNBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-Iodo-2,6-dimethylphenol often involves oxidative coupling mechanisms. For instance, the oxidative coupling of 2,6-dimethylphenol has been demonstrated to produce tetramethyl-biphenyl-4,4'-diol selectively, mediated by hypervalent iodine forms like (diacetoxyiodo)benzene. This process is indicative of the methodologies that might be applied for synthesizing halogenated phenols, including those with iodine substitutions (Boldron et al., 2005).

Molecular Structure Analysis

The molecular structure of 4-Iodo-2,6-dimethylphenol, like its analogs, can be explored through ab initio calculations and X-ray crystallography. Such studies reveal the electron distribution across the molecule and the impact of substituents on its structural conformation. For related compounds, ab initio calculations have provided insight into the electron distribution and reactive sites on the molecule, which are crucial for understanding its chemical behavior (Baesjou et al., 1997).

Chemical Reactions and Properties

4-Iodo-2,6-dimethylphenol participates in various chemical reactions, leveraging the reactivity of the iodine atom and the phenolic hydroxyl group. For example, iodophenols can undergo oxidative reactions to form iodylphenol ethers, showcasing the potential reactivity of the iodine center in halogenated phenols. Such reactions are indicative of the chemical versatility of iodinated phenolic compounds in synthetic chemistry (Koposov et al., 2006).

Scientific Research Applications

  • Trace Level Determination in Aqueous Solutions : 4-Iodo-2,6-dimethylphenol is used in the quantification of iodine, iodide, and iodate in drinking water. It is formed by the derivatization of iodine and measured by gas chromatography-mass spectrometry (Shin et al., 1996).

  • High-Performance Liquid Chromatography (HPLC) Applications : The compound is utilized in HPLC for the sensitive detection of iodide after precolumn derivatization (Verma et al., 1992).

  • Oxidative Coupling of Phenols : 4-Iodo-2,6-dimethylphenol is involved in selective oxidative para C-C dimerization of 2,6-dimethylphenol, mediated by hypervalent iodine (Boldron et al., 2005).

  • Determination of Chlorine Dioxide in Water : It is used in a gas chromatographic method for determining chlorine dioxide in water, reacting with iodine to form 4-iodo-2,6-dimethylphenol (Shin & Jung, 2006).

  • Insights into Oxidative Phenol Coupling Reaction : Ab initio calculations on 2,6-dimethylphenol and its derivatives provide insights into the copper-catalyzed oxidative phenol coupling reaction (Baesjou et al., 1997).

  • Biodegradation of Plastic Monomer : The compound, as a monomer of plastic polyphenylene oxide, is subject to biodegradation by Mycobacterium neoaurum, indicating its role in environmental remediation (Ji et al., 2019).

  • Catalysis in Polymer Synthesis : It is used in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), a high-performance thermoplastic, with various copper(I) chloride catalyst systems (Kim et al., 2018).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-iodo-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUNIMCCAGNBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339306
Record name 4-Iodo-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2,6-dimethylphenol

CAS RN

10570-67-9
Record name 4-Iodo-2,6-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10570-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-iodo-2,6-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-Dimethyl-4-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-2,6-dimethylphenol
Reactant of Route 2
4-Iodo-2,6-dimethylphenol
Reactant of Route 3
Reactant of Route 3
4-Iodo-2,6-dimethylphenol
Reactant of Route 4
Reactant of Route 4
4-Iodo-2,6-dimethylphenol
Reactant of Route 5
Reactant of Route 5
4-Iodo-2,6-dimethylphenol
Reactant of Route 6
Reactant of Route 6
4-Iodo-2,6-dimethylphenol

Q & A

Q1: What is the significance of 4-Iodo-2,6-dimethylphenol in analytical chemistry?

A1: 4-Iodo-2,6-dimethylphenol is not a drug target itself, but rather a valuable tool in analytical chemistry. It serves as a detectable derivative for quantifying specific analytes. One example is the determination of chlorine dioxide in water samples []. The method leverages the reaction of chlorine dioxide with iodide ions, producing iodine. This iodine then reacts with 2,6-dimethylphenol to form 4-Iodo-2,6-dimethylphenol. By measuring the concentration of 4-Iodo-2,6-dimethylphenol using High-Performance Liquid Chromatography (HPLC) with UV detection, researchers can indirectly determine the original chlorine dioxide concentration [].

Q2: What are the advantages of using 4-Iodo-2,6-dimethylphenol as a derivatization agent in HPLC analysis?

A2: 4-Iodo-2,6-dimethylphenol offers several advantages for HPLC analysis:

  • Enhanced Detectability: Many analytes, like iodide ions, lack strong chromophores for direct UV detection. Converting them into 4-Iodo-2,6-dimethylphenol introduces a strong UV-absorbing group, significantly improving detection sensitivity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.